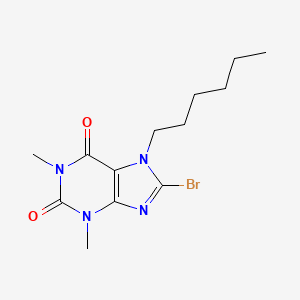

8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-Bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a bromine atom at position 8, a hexyl chain at position 7, and methyl groups at positions 1 and 3. Its synthesis typically involves alkylation of a brominated purine-2,6-dione core with ethyl 4-bromobutanoate or similar reagents under basic conditions, followed by functionalization of substituents at positions 7 and 8 .

Properties

IUPAC Name |

8-bromo-7-hexyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-4-5-6-7-8-18-9-10(15-12(18)14)16(2)13(20)17(3)11(9)19/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVNLDXGUVPBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen atoms.

Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen atoms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

Case Studies

Several studies have investigated the pharmacological effects of purine derivatives similar to 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

- Neuroprotective Effects : A study demonstrated that certain purine derivatives exhibit neuroprotective properties against oxidative stress in neuronal cell lines .

- Anti-inflammatory Activity : Research indicated that compounds with similar structures could reduce inflammation markers in animal models .

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell cycle regulators .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for developing multitarget drugs aimed at treating various diseases:

| Application Area | Potential Use Cases |

|---|---|

| Neurodegenerative Diseases | Potential treatment for conditions like Alzheimer’s and Parkinson’s disease due to neuroprotective effects. |

| Cardiovascular Diseases | Modulation of adenosine receptors may help in managing heart conditions. |

| Cancer Therapy | Inhibition of tumor growth through enzyme modulation could provide a new avenue for cancer treatment. |

Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its ability to interact with multiple biological targets positions it as a promising candidate for further research in pharmacology.

Mechanism of Action

The mechanism of action of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structural analogs, focusing on substituent effects, physicochemical properties, and pharmacological profiles.

Substituent Variations at Position 7

- This substituent is less sterically hindered compared to aromatic groups, favoring interactions with hydrophobic enzyme pockets .

- 7-Benzyl Group (Compound 6, ) : 7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione shows a melting point of 164°C and distinct NMR signals (e.g., 5.51 ppm for N7-CH2). Its aromatic substituent may reduce solubility but enhance π-π stacking in enzyme binding sites .

- This derivative is reported under MolPort-000-818-483 but lacks detailed biological data .

- 7-(2-Pyrimidinylsulfanyl)ethyl Group (): This substitution introduces a heterocyclic sulfur moiety, which may modulate redox properties or metal chelation.

Substituent Variations at Position 8

- 8-Bromo (Target Compound): Bromine’s electron-withdrawing nature stabilizes the purine core and may facilitate halogen bonding with amino acid residues (e.g., histidine or asparagine) in PDE or TRPA1 binding sites .

- 8-Butoxy (Compound 36, ) : Replacement of bromine with butoxy in 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide results in potent TRPA1 antagonism (IC50 < 1 μM) and anti-allodynic effects in vivo. The ether group improves solubility but may reduce target affinity compared to bromine .

Substituent Variations at Position 1 and 3

- 1,3-Dimethyl (Target Compound) : Methyl groups at positions 1 and 3 shield the purine core from metabolic oxidation, enhancing stability. This pattern is conserved in most PDE inhibitors (e.g., IBMX) .

- 3-Ethyl-1-Substituted () : Derivatives with ethyl or phenethyl groups at position 3 show reduced PDE4/7 inhibition compared to methyl, suggesting steric hindrance or unfavorable hydrophobic interactions .

Physicochemical Properties

- Lipophilicity : The hexyl group increases logP compared to shorter chains (e.g., butyl in Compound 36) or aromatic substituents (e.g., benzyl in Compound 6). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Melting Points : Brominated derivatives (e.g., , mp 164°C) generally exhibit higher melting points than alkoxy or mercapto analogs due to stronger halogen-based crystal packing .

Biological Activity

The compound 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 1225-19-0) is a synthetic purine derivative that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the hexyl side chain contributes to its unique chemical properties and biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1225-19-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom and the purine ring structure are crucial for its binding affinity. It may inhibit or activate specific biochemical pathways leading to various biological effects .

Antimicrobial Activity

Research indicates that purine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against a range of bacterial strains .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several purine derivatives on Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

In vitro studies revealed that 8-bromo derivatives can inhibit cancer cell growth by disrupting cellular processes such as DNA synthesis and repair mechanisms .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are critical enzymes involved in cellular signaling. Compounds based on the purine structure have been identified as potential PDE inhibitors. For instance:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 8-bromo derivative | 2.44 | PDE4B1 |

| Similar compound | 3.00 | PDE10A |

This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play essential roles in various physiological processes .

Q & A

Basic Research Questions

Q. How can the bromination efficiency of purine derivatives like 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione be optimized during synthesis?

- Methodology : Bromination efficiency depends on reaction conditions (solvent polarity, temperature, and stoichiometry). For example, highlights the use of aryl halide chemistry informer libraries to compare bromination outcomes across structurally diverse substrates. Adjusting the molar ratio of brominating agents (e.g., NBS or Br₂) and employing polar aprotic solvents like DMF can enhance regioselectivity .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and validate purity using H/C NMR to confirm the absence of side products like dealkylated or over-brominated species .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H NMR can resolve methyl (1.2–1.5 ppm) and hexyl chain protons (0.8–1.7 ppm), while C NMR identifies carbonyl (160–180 ppm) and brominated aromatic carbons (100–120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₂₀BrN₅O₂ requires m/z 394.07) and detects isotopic patterns for bromine (1:1 ratio for Br/Br) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .

Q. How does the hexyl substituent influence solubility and stability in aqueous vs. organic solvents?

- Methodology : Perform solubility tests in solvents of varying polarity (water, DMSO, chloroform). The hexyl chain enhances lipophilicity, reducing aqueous solubility but improving stability in non-polar solvents. Use dynamic light scattering (DLS) or UV-Vis spectroscopy to assess aggregation tendencies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation of the hexyl chain) that reduce in vivo efficacy .

- Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using LC-MS/MS. Adjust formulation (e.g., liposomal encapsulation) to enhance bioavailability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model binding poses against receptor crystal structures (PDB: 6Z8). Focus on halogen bonding between bromine and conserved residues (e.g., His264 in A₂A receptors) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and entropy changes. Validate with mutagenesis studies .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

- Methodology :

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using fractional factorial designs. ’s informer library approach enables rapid screening of scalable conditions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates and control side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.